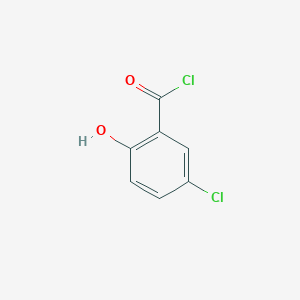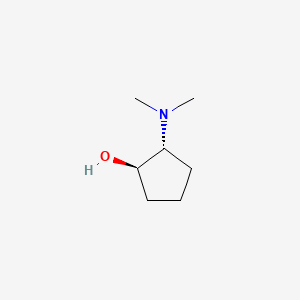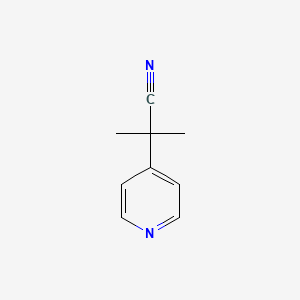
5-Chloro-2-hydroxybenzoyl chloride
Vue d'ensemble
Description
5-Chloro-2-hydroxybenzoyl chloride, also known as salicyloyl chloride, is a chemical compound primarily used in organic synthesis as a key precursor to making various pharmaceuticals, pesticides, and other organic compounds. It has a molecular formula of C7H4Cl2O2 .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-hydroxybenzoyl chloride consists of seven carbon atoms, four hydrogen atoms, two chlorine atoms, and two oxygen atoms . The InChI string representation of its structure isInChI=1S/C7H4Cl2O2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H . Physical And Chemical Properties Analysis
5-Chloro-2-hydroxybenzoyl chloride has a molecular weight of 191.01 g/mol . Other physical and chemical properties such as density, boiling point, and melting point are not specified in the retrieved sources .Applications De Recherche Scientifique
Biodegradation and Environmental Applications
A study on a strain of Bacillus brevis isolated from a polluted section of the Mississippi River revealed its ability to utilize 5-chloro-2-hydroxybenzoate as a sole carbon and energy source. The study detailed the enzymatic breakdown of the compound, including the specific 5-chlorosalicylate 1,2-dioxygenase involved in the initial step of cleaving the aromatic ring, followed by enzyme-mediated loss of chloride and subsequent degradation processes (Crawford, Olson, & Frick, 1979).
Synthetic Chemistry and Pharmaceutical Applications
In synthetic chemistry, 5-Chloro-2-hydroxybenzoyl chloride has been implicated in various chemical transformations. A method was developed for converting 2-(chloroseleno)benzoyl chloride into 2-substituted 3-hydroxybenzo[b]selenophenes, demonstrating its utility in the synthesis of benzizoselenazol-3(2H)-ones and benzo[b]selenophen-3(2H)-ones (Lisiak & Młochowski, 2009). Another example is its role in the synthesis of 2,3,8,9-Dibenzo-5,6-(substituted)benzo-1,4-dithio-7-oxacyclonona-2,5,8-trienes, demonstrating its versatility in creating complex organic compounds (Kim & Kim, 1998).
Analytical Chemistry Applications
In analytical chemistry, derivatives of 5-Chloro-2-hydroxybenzoyl chloride have been used for determining terminal hydroxyl groups in polyethyleneoxy compounds. The method involves the formation of 3,5-dinitrobenzoates, which are then determined colorimetrically, highlighting the compound's significance in analytical methodologies (Han, 1967).
Environmental Chemistry and Pollution Treatment
5-Chloro-2-hydroxybenzoyl chloride has also found applications in environmental chemistry, particularly in the study of pollution treatment. Research into the degradation of 3-chloro-4-hydroxybenzoic acid in biologically treated effluent by gamma irradiation has shown the compound's role in understanding the breakdown of chlorinated aromatic compounds in wastewater treatment. Gamma irradiation led to the complete decomposition of chlorinated aromatic compounds, highlighting the importance of studying such reactions in environmental remediation efforts (Chu & Wang, 2016).
Catalysis and Material Science
Further applications of 5-Chloro-2-hydroxybenzoyl chloride include its use in the synthesis and characterization of various metal complexes, which are crucial in catalysis and material science. For instance, its derivatives have been used to synthesize and study iridium(I) and iridium(III) complexes supported by a diphenolate imidazolyl-carbene ligand. These complexes have potential applications in catalysis, demonstrating the compound's versatility beyond simple chemical transformations (Weinberg, Hazari, Labinger, & Bercaw, 2010).
Safety and Hazards
While specific safety and hazard information for 5-Chloro-2-hydroxybenzoyl chloride is not available in the retrieved sources, it’s important to handle all chemicals with appropriate safety measures. This includes avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Propriétés
IUPAC Name |
5-chloro-2-hydroxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANJQJRZYOVMLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50511797 | |
| Record name | 5-Chloro-2-hydroxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50511797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-hydroxybenzoyl chloride | |
CAS RN |
15216-81-6 | |
| Record name | 5-Chloro-2-hydroxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50511797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Pyrazolo[1,5-A]pyridine-3-carbohydrazide](/img/structure/B1315329.png)
![Ethyl 2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1315333.png)


